2,4,5-Trimethoxyphenethylamine hydrochloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of phenethylamines, including compounds structurally related to 2,4,5-Trimethoxyphenethylamine hydrochloride, often involves multistep chemical processes. While specific synthesis methods for this compound were not directly found, related compounds have been synthesized through methods such as catalytic N-Methylation of ammonia and ammonium chloride utilizing carbon dioxide and molecular hydrogen with a homogeneous ruthenium catalyst, highlighting the complexity and innovation in synthesizing such molecules (Beydoun et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to this compound shows detailed geometric and electronic characteristics. For example, a compound synthesized from 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol was analyzed through IR and single crystal X-ray diffraction studies, revealing insights into bond lengths, angles, and the overall 3D structure, which are crucial for understanding the reactivity and properties of these molecules (Mary et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of this compound derivatives can be complex, involving multiple pathways. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was studied, identifying various metabolites and suggesting metabolic pathways operative in rats. Such research sheds light on the chemical reactivity and metabolic fate of related compounds (Kanamori et al., 2002).

Physical Properties Analysis

Analyzing the physical properties of compounds structurally similar to this compound involves understanding their phase behavior, solubility, and stability. Studies on related molecules, such as trimethylamine N-oxide (TMAO), have explored molecular orientations at aqueous/hydrophobic interfaces, providing insights into the hydration and stability mechanisms at play (Sagle et al., 2011).

Chemical Properties Analysis

The chemical properties of phenethylamine derivatives encompass a wide range of reactivities and interactions. Research into compounds like trimethylamine-borane has detailed gas electron-diffraction and spectroscopic data to determine molecular structures and potential interactions, which are vital for comprehending the chemical behavior of this compound and its derivatives (Iijima et al., 1984).

Aplicaciones Científicas De Investigación

Development of Quantitative Methods for Analysis

Research by Curtis et al. (2003) focused on developing quantitative methods for analyzing 2,5-dimethoxy-4-n-propylthiophenethylamine, a compound structurally and pharmacodynamically similar to methylenedioxymethamphetamine (MDMA) and related to 2,4,5-trimethoxyphenethylamine. This study is significant for its contribution to the analytical detection and quantification of these substances, using GC-MSD and GC-NPD techniques (Curtis et al., 2003).

Adsorption Behavior Study

Khan and Akhtar (2011) investigated the adsorption behavior of 2,4,5-Trichlorophenoxy acetic acid on the surface of poly-o-toluidine Zr(IV) phosphate. This work is pivotal in understanding the interaction of these compounds with various surfaces, which has implications for environmental and biological applications (Khan & Akhtar, 2011).

Study of Crystal Structure

Ernst and Cagle (1974) conducted a study on mescaline salts, including the hydrochloride variant, which is structurally related to 2,4,5-trimethoxyphenethylamine hydrochloride. They provided unit-cell parameters and indexed powder patterns, contributing to the fundamental understanding of the crystal structures of these substances (Ernst & Cagle, 1974).

Dermal Absorption Study

The study by Moody et al. (1990) on dermal absorption of various phenoxy herbicides, including 2,4,5-T, is relevant due to its structural similarity to this compound. This research provides insight into how these compounds interact with biological systems across different species (Moody et al., 1990).

Receptor Interaction Profiles

Kolaczynska et al. (2022) investigated the receptor interaction profiles of mescaline derivatives, which are closely related to this compound. This research is crucial for understanding the potential therapeutic applications of these compounds in psychedelic-assisted therapy (Kolaczynska et al., 2022).

Mitosis Regulation Study

Jackson (1972) explored the cytological effects of 2,4,5-trichlorophenoxyacetic acid and related contaminants in mitosis regulation. Although this study is focused on a different compound, the insights provided are relevant to understanding how structurally similar compounds might interact with biological processes (Jackson, 1972).

Biochemical Changes in Response to Treatment

Huo et al. (2009) conducted a metabonomic study to observe biochemical changes in the serum of patients treated with metformin hydrochloride, a compound structurally different but pharmacologically relevant to this compound. This study enhances understanding of how such compounds can induce metabolic changes (Huo et al., 2009).

Mecanismo De Acción

Target of Action

2,4,5-Trimethoxyphenethylamine hydrochloride, also known as Benzeneethanamine, 2,4,5-trimethoxy-, hydrochloride, is a phenethylamine of the 2C family . It is a positional isomer of the drug mescaline .

Biochemical Pathways

Mescaline is known to stimulate both serotonin and dopamine receptors , which are involved in mood regulation, reward, and other cognitive functions.

Result of Action

It is known to potentiate the action of mescaline , suggesting that it may enhance the hallucinogenic effects of other compounds.

Análisis Bioquímico

Biochemical Properties

2,4,5-Trimethoxyphenethylamine hydrochloride plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to potentiate the action of mescaline when used as a pretreatment. This interaction suggests that this compound may influence the activity of enzymes involved in the metabolism of mescaline . Additionally, it may interact with serotonin and dopamine receptors, similar to other phenethylamines .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to potentiate the action of mescaline, indicating its role in enhancing the effects of other psychoactive substances . This modulation of cell signaling pathways can lead to changes in gene expression and alterations in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with serotonin and dopamine receptors suggests that it may act as an agonist or antagonist at these sites . This binding interaction can lead to the modulation of neurotransmitter release and subsequent changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can potentiate the action of mescaline when administered as a pretreatment 45 minutes prior to mescaline administration . This suggests that the compound’s effects are time-dependent and may vary based on the timing of administration.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may potentiate the action of mescaline, while at higher doses, it may exhibit toxic or adverse effects . The threshold effects observed in these studies indicate that the compound’s impact on cellular function is dose-dependent.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound’s role in potentiating the action of mescaline suggests that it may influence the metabolic flux of mescaline and other related compounds . This interaction with metabolic pathways can lead to changes in metabolite levels and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to potentiate the action of mescaline indicates that it may be transported to specific cellular compartments where it can exert its effects . This localization and accumulation within cells are crucial for its biochemical activity.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.

Propiedades

IUPAC Name |

2-(2,4,5-trimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3.ClH/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12;/h6-7H,4-5,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYVOIRUHMFAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501041 | |

| Record name | 2-(2,4,5-Trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3166-78-7 | |

| Record name | 2,4,5-Trimethoxyphenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC93711 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4,5-Trimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMPEA hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03IY6V9XQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

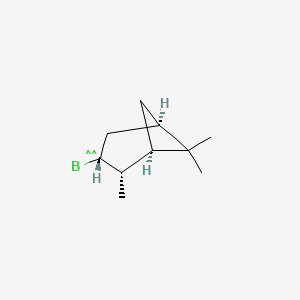

![4,9-Bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalen-9-ol](/img/structure/B1253406.png)

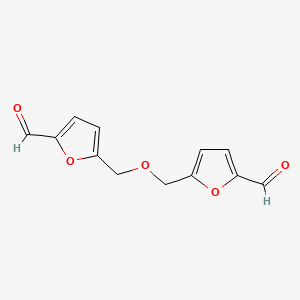

![2-[6-(Carboxymethyl)-4,4-dimethylmorpholin-4-ium-2-yl]acetic acid](/img/structure/B1253408.png)

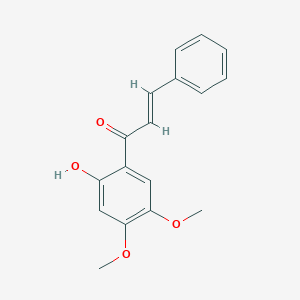

![2-[(5-bromo-2-thiophenyl)sulfonylamino]-N-cyclopentyl-2-phenylacetamide](/img/structure/B1253411.png)

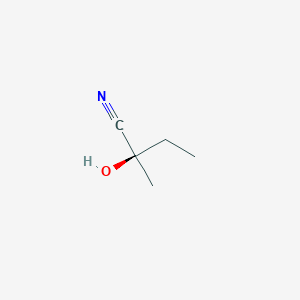

![N-(2-furanylmethyl)-6-propyl-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1253424.png)